N-cycloheptylbutane-1-sulfonamide
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Overview
Description
N-cycloheptylbutane-1-sulfonamide is an organosulfur compound with the molecular formula C11H23NO2S. This compound belongs to the sulfonamide class, which is characterized by the presence of a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents .
Mechanism of Action
Target of Action
N-cycloheptylbutane-1-sulfonamide, also known as N-cycloheptyl-1-butanesulfonamide, is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are primary targets of sulfonamides and play crucial roles in various biochemical processes.
Mode of Action
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth.
Biochemical Pathways
The inhibition of folic acid synthesis affects multiple biochemical pathways. Folic acid is a precursor in the synthesis of nucleotides, which are essential components of DNA and RNA. By inhibiting folic acid synthesis, sulfonamides indirectly inhibit DNA replication and RNA transcription, thereby preventing bacterial proliferation .
Pharmacokinetics
The pharmacokinetics of sulfonamides, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely. They are primarily excreted unchanged in the urine
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential precursor for nucleotide synthesis, the compound inhibits DNA replication and RNA transcription in bacteria, thereby preventing their proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of sulfonamides in aquatic habitats depends on anthropogenic pressure and environmental factors . Moreover, fluctuations in environmental conditions such as temperature and pH can significantly influence the metabolic activity and growth rate of bacteria, thereby modulating the compound’s effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cycloheptylbutane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine under oxidative conditions to form the sulfonamide bond. The reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process can be optimized to minimize waste and improve yield by adjusting parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: N-cycloheptylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-cycloheptylbutane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial properties, similar to other sulfonamides.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the synthesis of polymers and other materials due to its stability and reactivity.
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide used as an antimicrobial agent.
Sulfadiazine: A sulfonamide used in combination with other drugs to treat infections.
Sulfanilamide: The parent compound of the sulfonamide class, known for its antimicrobial properties.
Uniqueness: N-cycloheptylbutane-1-sulfonamide is unique due to its specific cycloheptyl and butane substituents, which may confer distinct physical and chemical properties compared to other sulfonamides.
Properties
IUPAC Name |
N-cycloheptylbutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2S/c1-2-3-10-15(13,14)12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFCHQTLGFOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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